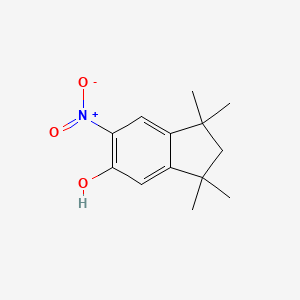

1,1,3,3-Tetramethyl-6-nitroindan-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

73183-80-9 |

|---|---|

Formule moléculaire |

C13H17NO3 |

Poids moléculaire |

235.28 g/mol |

Nom IUPAC |

1,1,3,3-tetramethyl-6-nitro-2H-inden-5-ol |

InChI |

InChI=1S/C13H17NO3/c1-12(2)7-13(3,4)9-6-11(15)10(14(16)17)5-8(9)12/h5-6,15H,7H2,1-4H3 |

Clé InChI |

IFMWQOBINNJAKV-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(C2=CC(=C(C=C21)[N+](=O)[O-])O)(C)C)C |

Origine du produit |

United States |

Catalytic Asymmetric Synthesis:this is Often the Most Efficient Approach. It Involves the Use of a Small Amount of a Chiral Catalyst to Generate Large Quantities of an Enantiomerically Enriched Product.

Asymmetric C-H Functionalization: Direct functionalization of C-H bonds is a powerful modern strategy. Rhodium and copper catalysts, paired with chiral ligands, have been used for the enantioselective C-H insertion reactions to build triarylmethanes, a related structural challenge. nih.gov

Asymmetric Cyclization: Transition-metal catalyzed intramolecular cyclizations are a common method for constructing the indane core. rsc.org For instance, copper-catalyzed cyclizative aminoboration has been developed for the synthesis of chiral piperidines and tetrahydroisoquinolines with excellent enantioselectivities (91-99% ee). nih.gov A similar hydroacylation catalyzed by N-heterocyclic carbenes (NHCs) can also produce chiral indanones. rsc.org

Resolution of Racemates:this Classical Method Involves Separating a 50:50 Mixture of Enantiomers.

Conformational Analysis of the Tetramethylindane Ring System

The conformational preferences of the 1,1,3,3-tetramethylindane ring system are dominated by the steric strain introduced by the four methyl groups on the five-membered ring. The cyclopentane (B165970) ring, the core of the indane's non-aromatic portion, is not planar and exists in two primary puckered conformations to relieve torsional strain from eclipsing hydrogen atoms: the envelope (E) and the twist (T) conformations.

In the 1,1,3,3-tetramethylindane system, the presence of two gem-dimethyl groups severely restricts the ring's flexibility.

Envelope (E) Conformation: One carbon atom is out of the plane formed by the other four. In the indane system, this would likely be C2. However, placing gem-dimethyl groups at C1 and C3 creates significant steric repulsion (1,3-diaxial-like interactions) with substituents on the "flap" atom and with each other.

Twist (T) Conformation: Two adjacent atoms are displaced in opposite directions from the plane of the other three. This conformation generally has lower torsional strain than the envelope form.

For the 1,1,3,3-tetramethylindane moiety, the steric crowding caused by the methyl groups would force the five-membered ring into a conformation that maximizes the distance between these bulky groups. The bond angles within the ring are likely to be distorted from the ideal sp³ angle of 109.5° to accommodate this strain. researchgate.net Computational modeling, alongside experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on related structures, would be necessary to determine the precise lowest-energy conformation. mdpi.comresearchgate.net The system likely has a high barrier to ring inversion due to the steric hindrance that must be overcome in any planar transition state.

| Conformation Type | Description | Relevance to 1,1,3,3-Tetramethylindane |

| Envelope (Cs symmetry) | Four atoms are coplanar; one is out of the plane. | Likely high in energy due to severe steric clashes between methyl groups. |

| Twist (C2 symmetry) | Two atoms are displaced on opposite sides of a plane. | May better accommodate the bulky methyl groups by staggering their positions. |

| Planar (D5h symmetry) | All five atoms are in the same plane. | Energetically unfavorable due to maximum torsional strain; serves as a transition state for interconversion. |

Chiroptical Properties and Chirality Transfer in Indane-Based Compounds

While 1,1,3,3-Tetramethyl-6-nitroindan-5-ol is achiral, if a chiral variant were synthesized, it would interact with plane-polarized light. The study of these interactions falls under the domain of chiroptical spectroscopy. pharmabiz.com The primary techniques used are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule. nih.govresearchgate.net For a chiral indane derivative, electronic transitions associated with the nitro-aromatic chromophore would give rise to characteristic CD signals (Cotton effects), whose sign and magnitude would be diagnostic of the stereochemistry. nih.gov

Optical Rotation: This measures the rotation of plane-polarized light at a single wavelength (often the sodium D-line). It confirms the presence of chirality and is used to determine enantiomeric purity. pharmabiz.com

Chirality Transfer is a phenomenon where chiral information is transmitted from one part of a molecule to another. rsc.orgmdpi.com In a chiral indane derivative, the stereocenter(s) in the five-membered ring could influence the properties of the aromatic chromophore. This "through-space" or "through-bond" communication can be observed in the CD spectrum. For example, the conformation of the aliphatic ring, dictated by its stereocenters, can influence the electronic environment of the aromatic ring, leading to a unique chiroptical signature. This principle is fundamental in designing chiroptical sensors, where a binding event at one part of a molecule induces a measurable change in the chiroptical properties elsewhere. mdpi.commetu.edu.tr

In some cases, even achiral components can combine to form a chiral system, a concept known as mechanical chirality, which is observed in molecules like rotaxanes. mdpi.com While not directly applicable here, it highlights the diverse ways chirality can manifest and be studied.

Mechanistic Investigations into Reactions of 1,1,3,3 Tetramethyl 6 Nitroindan 5 Ol and Its Precursors

Elucidation of Reaction Pathways for Functionalized Indane Formation

The formation of the functionalized indane skeleton often involves a sequence of carbon-carbon bond-forming reactions and subsequent cyclizations. Understanding the pathways of these reactions is fundamental to synthetic strategy.

The nitroaldol or Henry reaction is a classical and powerful method for forming carbon-carbon bonds and is instrumental in the synthesis of β-nitro alcohols. wikipedia.orgmdpi.com This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org In the context of synthesizing nitroindanols, this reaction is a key step.

The mechanism commences with the deprotonation of the α-carbon of a nitroalkane by a base, which generates a nucleophilic nitronate. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent protonation of the resulting β-nitro alkoxide intermediate yields the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible, which can affect product yields and stereoselectivity. researchgate.net The reversibility means that reaction conditions, such as temperature and the amount of base used, must be carefully controlled to favor the formation of the desired β-hydroxy nitro compound and prevent side reactions like dehydration to nitroalkenes. organic-chemistry.orgpsu.edu

For the synthesis of substituted indanols, an intramolecular Henry reaction can be envisioned, where a suitably functionalized precursor undergoes cyclization. Alternatively, an intermolecular reaction sets the stage for a subsequent ring-closing step. The choice of catalyst, which can range from simple bases to complex chiral metal complexes or organocatalysts, is critical in controlling the stereochemical outcome of the reaction, especially when creating stereocenters. mdpi.comnih.gov

The formation of the five-membered indane ring is governed by both kinetic and thermodynamic factors. Ring-closing reactions, in general, are subject to principles that balance the entropic cost of bringing the reactive ends together against the enthalpic gain from bond formation and relief of strain. researchgate.net

Kinetic Control vs. Thermodynamic Control: In many cyclization reactions, a distinction can be made between kinetic and thermodynamic products.

Kinetic control dominates at lower temperatures where reactions are typically irreversible. The product that is formed fastest (i.e., via the lowest activation energy transition state) will be the major product. masterorganicchemistry.com

Thermodynamic control prevails at higher temperatures, where the cyclization is reversible. Under these conditions, the system reaches equilibrium, and the most stable product predominates. masterorganicchemistry.comnih.gov

Studies on various intramolecular ring-closing reactions have shown that the rate of cyclization (kinetics) is highly dependent on the length of the chain connecting the reactive groups, which influences the probability of the ends meeting in a suitable orientation for reaction. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been used to explore the potential energy surfaces of ring-closure reactions, revealing that the activation energy is strongly correlated with the distance between the reactive centers in the ground state. researchgate.netresearchgate.net For the formation of five-membered rings like indane, the reaction is generally kinetically favorable compared to the formation of larger or smaller rings.

| Factor | Kinetic Influence | Thermodynamic Influence |

|---|---|---|

| Temperature | Lower temperatures favor the kinetically controlled product (faster formation). masterorganicchemistry.com | Higher temperatures allow for equilibrium, favoring the most stable product. masterorganicchemistry.com |

| Ring Strain | Transition state strain affects the activation energy and reaction rate. imperial.ac.uk | The strain of the final cyclic product determines its overall stability. researchgate.net |

| Solvent | Can influence transition state stabilization and reaction rates. | Can affect the relative stability of reactants and products. |

| Substituents (Thorpe-Ingold Effect) | Gem-dialkyl groups can decrease the bond angle, bringing reactive ends closer and accelerating the rate of cyclization. imperial.ac.uk | Substituents can impact the steric strain and stability of the final ring. |

Isomerization and Diastereomeric Interconversion Processes in Indanols

Substituted indanols, such as 1,1,3,3-Tetramethyl-6-nitroindan-5-ol, possess multiple stereocenters, leading to the possibility of various stereoisomers. The interconversion between these isomers is a critical aspect of their chemistry.

In substituted cyclic systems like indane, substituents can be located on the same side (cis) or opposite sides (trans) of the ring plane, giving rise to diastereomers. youtube.comyoutube.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. youtube.com For indanols with substituents on the five-membered ring and the aromatic ring, the relative orientation of the hydroxyl group to other substituents determines the cis/trans relationship. For example, in a 1,2-substituted indanol, if both substituents are on the same face of the five-membered ring (e.g., both represented with wedges or both with dashes in a 2D projection), they are cis to each other. If they are on opposite faces, they are trans. youtube.com The relative stability of these diastereomers is often dictated by steric hindrance; the trans isomer, where bulky groups are further apart, is frequently the more thermodynamically stable form.

The interconversion between diastereomers, or epimerization, often proceeds through reactive intermediates that allow for the temporary loss of stereochemistry at one center, followed by its re-establishment. In the case of nitroalcohols, this process can be facilitated by the reversible nature of the nitroaldol reaction. researchgate.net

Under basic conditions, the hydroxyl group can be deprotonated, and the molecule can undergo a retro-nitroaldol reaction to revert to the starting aldehyde/ketone and nitronate anion. wikipedia.org The C-C bond cleavage allows for free rotation before the bond reforms. Re-closure can then occur from either face of the carbonyl, leading to a mixture of diastereomers.

Another potential pathway for epimerization, particularly for alcohols adjacent to a carbonyl group (α-hydroxy ketones), involves the formation of an enol or enolate intermediate. youtube.com Base-catalyzed deprotonation of the α-carbon creates a planar enolate, erasing the stereochemistry at that center. Subsequent reprotonation can occur from either side, leading to the original isomer or its epimer. youtube.com While this compound itself does not have a carbonyl group for this specific mechanism, its precursors might, and understanding these transformations is key to controlling the final product's stereochemistry.

Mechanistic Insights into Catalytic Reactions Applied to Indane Derivatives

Catalysis is pivotal in transforming indane derivatives into other valuable compounds, such as by modifying the nitro group. The catalytic reduction of aromatic nitro compounds is a particularly important transformation. researchgate.netorientjchem.org

The mechanism for the catalytic hydrogenation of a nitroaromatic group, for instance, to an amine, is a multi-step process that occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni). researchgate.netorientjchem.orgresearchgate.net The generally accepted pathway involves the sequential reduction of the nitro group.

Adsorption : The nitro compound adsorbs onto the catalyst surface. rsc.org

Hydrogenation : The nitro group is progressively hydrogenated, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net

Product Formation : The final aniline (B41778) derivative is formed and then desorbs from the catalyst surface.

The efficiency and selectivity of this process are highly dependent on the choice of catalyst, support material, solvent, and reaction conditions. orientjchem.orgnih.gov For example, certain catalysts might be poisoned by functional groups present in the molecule, or side reactions like dehalogenation could occur if applicable. nih.gov Some modern approaches even suggest an "electrochemical hydrogenation" mechanism, where electron transfer between the catalyst and support material plays a key role. nih.gov The development of efficient catalysts aims to achieve high conversion and selectivity under mild conditions, generating the desired product while minimizing byproducts. researchgate.netrsc.org

| Catalyst System | Typical Conditions | Mechanistic Notes |

|---|---|---|

| Pd/C | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly active, but can sometimes lead to side reactions like dehalogenation. nih.gov |

| PtO₂ (Adams' catalyst) | H₂ gas, often in acidic or neutral media | Effective for reducing both nitro groups and aromatic rings under harsher conditions. orientjchem.org |

| Raney Nickel | H₂ gas, typically in alcoholic solvents | A cost-effective but often less selective catalyst. orientjchem.org |

| Au/TiO₂ | H₂ gas | Involves sequential addition of hydrogen via nitroso and phenylhydroxylamine intermediates. researchgate.net |

| NaBH₄ with a catalyst (e.g., Ag NPs) | Room temperature, often in aqueous or alcoholic solution | The catalyst facilitates electron transfer from NaBH₄ to the nitroaromatic compound. rsc.org |

Identification of Active Catalytic Species and Their Roles

The formation of the 1,1,3,3-tetramethylindan-5-ol (B3053430) backbone proceeds via a Friedel-Crafts type reaction. This class of reaction is characterized by the use of a catalyst to generate an electrophile that subsequently attacks an aromatic ring. byjus.commt.com The synthesis of the indan (B1671822) precursor involves an intramolecular cyclization, which is typically catalyzed by strong Brønsted or Lewis acids.

Lewis Acids in Friedel-Crafts Alkylation: A wide array of Lewis acids can be employed to catalyze Friedel-Crafts alkylations. These are generally grouped by their activity, which can influence reaction rates and selectivity. jk-sci.com

| Catalyst Activity | Examples of Lewis Acids |

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | InCl₃, SbCl₅, FeCl₃, TiCl₄ |

| Mild | BCl₃, SnCl₄, TiBr₄ |

The primary role of the Lewis acid is to activate the alkylating agent, which in the case of an intramolecular cyclization, is a part of the substrate itself, typically an alcohol or alkene. masterorganicchemistry.com For instance, a Lewis acid can coordinate to a hydroxyl group, facilitating its departure and the formation of a carbocation electrophile. youtube.comyoutube.com This electrophile then attacks the aromatic ring to form the cyclic indan structure.

Brønsted Acids and Co-catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) can also catalyze Friedel-Crafts reactions. jk-sci.com In some cases, a combination of a Lewis acid and a Brønsted acid co-catalyst is utilized. For example, the combination of zinc chloride (ZnCl₂) and a Brønsted acid has been shown to be effective in the ortho-alkylation of phenols. researchgate.net In such systems, the Lewis acid may form a complex with the phenolic substrate, which is considered the resting state of the catalytic cycle. The Brønsted acid then assists in the activation of the alkylating group. researchgate.net

Catalysis in the Nitration Step: The subsequent nitration of 1,1,3,3-tetramethylindan-5-ol to yield the final product is a classic example of electrophilic aromatic substitution. The most common catalytic system for this transformation is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.com In this "mixed acid" system, sulfuric acid acts as the catalyst. Its role is to protonate the nitric acid, leading to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). byjus.com

The generation of the nitronium ion can be represented by the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The presence of the strong acid catalyst is crucial for generating a sufficiently powerful electrophile to react with the aromatic ring.

Characterization of Reaction Intermediates and Transition States

Intermediates in Friedel-Crafts Cyclization: The key intermediate in the Friedel-Crafts cyclization to form the indan ring is a carbocation. byjus.commt.com Following the generation of the electrophile, the aromatic ring acts as a nucleophile, attacking the carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized cyclohexadienyl cation, also known as an arenium ion or a σ-complex. byjus.comrsc.org

This arenium ion is a true intermediate and its structure is characterized by an sp³-hybridized carbon atom in the ring. The positive charge is delocalized over the remaining sp²-hybridized carbons. rsc.org The final step in the cyclization is the deprotonation of the arenium ion, which restores the aromaticity of the ring and yields the 1,1,3,3-tetramethylindan-5-ol product. mt.com

Transition States in Friedel-Crafts Cyclization: Each step in the reaction mechanism proceeds through a high-energy transition state. Computational studies, such as Density Functional Theory (DFT), on similar phenol (B47542) alkylation reactions have been used to model the structures and energies of these transition states. researchgate.net These studies suggest that the catalytic species are directly involved in the transition state, stabilizing the developing charges. For instance, in a zinc-catalyzed system, the transition state for the ortho-alkylation of a phenol involves a scaffold where both the phenol and the alkylating group are coordinated to the zinc center. researchgate.net

Intermediates in Nitration: The nitration of 1,1,3,3-tetramethylindan-5-ol also proceeds through a cyclohexadienyl cation intermediate (arenium ion). byjus.com After the generation of the nitronium ion (NO₂⁺), it is attacked by the electron-rich aromatic ring of the indanol. Due to the directing effects of the hydroxyl and alkyl groups, the attack will preferentially occur at the position ortho to the hydroxyl group and meta to the gem-dimethyl substituted carbon, leading to the 6-nitro product.

The resulting arenium ion is stabilized by resonance, with the positive charge delocalized across the ring. The final step is the removal of a proton from the sp³-hybridized carbon bearing the nitro group by a weak base in the reaction mixture (such as HSO₄⁻ or H₂O), which restores the aromaticity of the ring and yields this compound. byjus.com For the nitration of phenols, it has also been proposed that the reaction can proceed through the formation of O-nitrosyl intermediates prior to C-nitration. researchgate.net Furthermore, oxidation of the phenol to a benzoquinone derivative can be a competing side reaction. stackexchange.com

Transition States in Nitration: The rate-determining step in electrophilic aromatic nitration is typically the attack of the aromatic ring on the nitronium ion to form the arenium ion intermediate. The transition state for this step involves the partial formation of the new carbon-nitro bond and the partial breaking of the aromatic π-system. Computational studies on the nitration of benzene (B151609) and its derivatives have provided detailed insights into the geometry and energetics of these transition states. rsc.org The hydroxyl and alkyl substituents on the 1,1,3,3-tetramethylindan-5-ol ring will influence the energy of the transition state, favoring the formation of the observed 6-nitro isomer. libretexts.org

Spectroscopic Characterization Methodologies in the Study of Indane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,1,3,3-Tetramethyl-6-nitroindan-5-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule. uobasrah.edu.iq The expected chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) group attached to the aromatic ring. tandfonline.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene (B1212753) protons of the indane ring, the four methyl groups, and the hydroxyl proton. The gem-dimethyl groups at positions 1 and 3 are chemically equivalent and would produce sharp singlets. The aromatic proton's chemical shift would be significantly affected by the adjacent nitro and hydroxyl groups.

The ¹³C NMR spectrum provides information on each carbon atom. The presence of quaternary carbons (C1, C3, and the carbons bearing the nitro and hydroxyl groups) would be evident. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern. docbrown.info The carbon attached to the nitro group (C6) is expected to be significantly deshielded, while the carbon attached to the hydroxyl group (C5) would also experience a downfield shift. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic-H (C4-H) | ~7.5-8.0 | ~115-120 | Deshielded by the adjacent nitro group. |

| Aromatic-H (C7-H) | ~6.8-7.2 | ~118-125 | Shielded relative to C4-H due to the hydroxyl group. |

| Methylene (-CH₂-) | ~1.9-2.1 | ~50-55 | Typical for methylene groups in an indane system. |

| gem-Dimethyl (C1, C3) | ~1.3-1.5 | ~30-35 | Equivalent methyl groups on quaternary carbons. |

| Hydroxyl (-OH) | Variable (4-7) | - | Broad singlet, position depends on solvent and concentration. |

| C1/C3 | - | ~40-45 | Quaternary carbons of the indane ring. |

| C2 | - | ~50-55 | Methylene carbon of the indane ring. |

| C3a/C7a | - | ~140-150 | Aromatic quaternary carbons part of the fused ring system. |

| C5 | - | ~150-160 | Aromatic carbon attached to the electron-donating -OH group. |

| C6 | - | ~135-145 | Aromatic carbon attached to the electron-withdrawing -NO₂ group. |

Note: These are predicted values based on data from analogous compounds. Actual values may vary.

While 1D NMR suggests the core structure, 2D NMR techniques are essential to confirm the connectivity between atoms. ipb.pt

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the aromatic protons at C4 and C7 if they were adjacent, and between the methylene protons at C2 and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation as it shows correlations between carbons and protons that are two or three bonds apart. For this compound, HMBC would be crucial to confirm the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the surrounding quaternary carbons. It would also confirm the assignment of the gem-dimethyl groups by showing correlations to the quaternary C1 and C3 carbons and the C2 methylene carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

The molecular formula for this compound is C₁₄H₁₉NO₃, giving it a monoisotopic mass of approximately 249.1365 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.

The fragmentation of this molecule under electron ionization (EI) would be influenced by its key structural features: the nitroaromatic system, the phenolic hydroxyl group, and the tetramethyl-substituted indane core. libretexts.org

Alpha-Cleavage: The presence of gem-dimethyl groups makes the loss of a methyl radical (•CH₃, 15 Da) a highly favorable fragmentation pathway, leading to a stable tertiary carbocation. This would result in a prominent peak at m/z [M-15]⁺. libretexts.org

Nitro Group Fragmentation: Nitroaromatic compounds commonly lose NO (30 Da) and NO₂ (46 Da). nih.govacs.org This would lead to fragments at m/z [M-30]⁺ and [M-46]⁺.

Phenolic Fragmentation: Phenols are known to undergo fragmentation by losing a hydrogen atom and carbon monoxide (CO, 28 Da). youtube.comlibretexts.org This could result in a fragment at m/z [M-H-CO]⁺.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 249 | [C₁₄H₁₉NO₃]⁺ | Molecular Ion (M⁺) |

| 234 | [C₁₃H₁₆NO₃]⁺ | Loss of a methyl radical (•CH₃) |

| 219 | [C₁₄H₁₉O₂]⁺ | Loss of a nitro group (•NO₂) |

| 203 | [C₁₃H₁₆O₂]⁺ | Loss of •CH₃ and •NO₂ |

| 191 | [C₁₃H₁₉O]⁺ | Loss of NO₂ and CO |

Note: These are predicted fragments. The relative intensities would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. maricopa.edu The IR spectrum of this compound would display characteristic absorption bands for its hydroxyl, nitro, aromatic, and alkyl groups. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1360 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

The broadness of the O-H stretch is due to hydrogen bonding. The strong absorptions for the nitro group are highly characteristic. The distinction between aromatic (sp²) and alkyl (sp³) C-H stretches is typically observed around the 3000 cm⁻¹ mark. wvu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring substituted with a nitro group and a hydroxyl group in this compound constitutes a chromophore that absorbs light in the UV-Vis region. acs.orgrsc.org

Nitrophenols typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the solvent and the pH of the solution. researchgate.net In basic solutions, the phenolic proton is removed to form a phenolate (B1203915) ion, which results in a red shift (a shift to longer wavelengths) of the absorption maximum due to increased conjugation. acs.org The alkyl substituents on the indane ring act as auxochromes, which may cause minor shifts in the absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λₘₐₓ (nm) (in neutral solution) | Molar Absorptivity (ε) |

| π → π | ~280-320 | High |

| n → π | ~350-400 | Low |

| π → π* (phenolate) | ~400-430 (in basic solution) | High |

X-ray Crystallography for Solid-State Structural Determination

For this specific molecule, X-ray crystallography could reveal:

The precise geometry of the indane ring system and whether it is planar.

Distortions in the aromatic ring or bond angles due to steric strain from the bulky tetramethyl and nitro groups.

The crystal packing and intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitro group of a neighboring molecule. acs.orgresearchgate.net Studies on similar substituted indane structures have shown how these interactions dictate the supramolecular assembly. nih.gov

The primary challenge for this technique is often the growth of a single crystal of sufficient size and quality. nih.gov

Computational and Theoretical Chemistry of 1,1,3,3 Tetramethyl 6 Nitroindan 5 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties from first principles. For a molecule like 1,1,3,3-Tetramethyl-6-nitroindan-5-ol, these calculations can elucidate its electronic structure, stability, and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.com

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as its ground-state geometry. Using DFT, a geometry optimization calculation for this compound would iteratively adjust the positions of its atoms to find the configuration with the minimum electronic energy. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this specific molecule, DFT would clarify the planarity of the indan (B1671822) ring system, the orientation of the nitro (NO₂) and hydroxyl (OH) groups relative to the aromatic ring, and the spatial arrangement of the four methyl groups. A common functional and basis set for such an optimization would be B3LYP/6-311G(d,p). mdpi.comijcce.ac.ir

Electronic Structure: Once the optimized geometry is obtained, DFT can calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is an important index of molecular stability and reactivity. mdpi.com For this compound, the electron-withdrawing nitro group would be expected to significantly influence the energy and localization of the LUMO, while the electron-donating hydroxyl and alkyl groups would primarily affect the HOMO. A Molecular Electrostatic Potential (MEP) map could also be generated, which visualizes the charge distribution and identifies regions susceptible to nucleophilic or electrophilic attack. ijcce.ac.ir

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -880.123 | Represents the total electronic energy at the optimized geometry. |

| HOMO Energy (eV) | -6.85 | Indicates the electron-donating capability of the molecule. |

| LUMO Energy (eV) | -2.45 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (eV) | 4.40 | Correlates with chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment (Debye) | 4.5 | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. Frequency calculations following a geometry optimization can predict the compound's infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretch of the phenol (B47542), the symmetric and asymmetric stretches of the NO₂ group, and various C-H and C-C vibrations of the indan skeleton.

Furthermore, these calculations can explore conformational preferences. For instance, the rotational barrier of the hydroxyl group and the nitro group can be calculated to determine the most stable orientations. This provides insight into intramolecular interactions, such as potential hydrogen bonding between the phenolic proton and an oxygen atom of the adjacent nitro group.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemistry provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net An MD simulation of this compound would treat the molecule using a classical force field (a set of parameters describing the potential energy of the system).

To study its behavior, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic condensed-phase conditions. nih.gov The simulation would solve Newton's equations of motion for every atom, generating a trajectory that reveals how the molecule behaves over a period, typically from nanoseconds to microseconds. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Study the flexibility of the indan ring and the rotation of its substituent groups in a solution.

Study Solvation: Investigate how solvent molecules (e.g., water) arrange around the polar nitro and hydroxyl groups versus the nonpolar tetramethylindan core.

Simulate Interactions: If placed in a simulation with other molecules or a biological target like a protein, MD can reveal intermolecular interactions and the stability of the resulting complex over time. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) can be calculated to assess structural stability. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry is a powerful tool for investigating reaction mechanisms at a level of detail inaccessible to most experiments. mdpi.com For this compound, one could model various potential reactions, such as the reduction of the nitro group or the oxidation of the phenol.

This process involves identifying the reactants, products, and any intermediates. Crucially, computational methods are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction's feasibility. mdpi.com DFT calculations are well-suited for locating transition states and characterizing their geometry and vibrational frequencies. chemrxiv.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building on electronic structure calculations, computational methods can predict how a molecule will react.

Reactivity: As mentioned, the HOMO-LUMO gap and MEP map provide initial clues about reactivity. ijcce.ac.irmdpi.com Further analysis using conceptual DFT can calculate reactivity indices like electrophilicity and nucleophilicity, which quantify the molecule's propensity to act as an electrophile or nucleophile. The high electrophilicity of similar nitroaromatic compounds has been noted in computational studies. mdpi.com

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, calculations can determine the most likely site of attack. This is done by modeling the transition states for attack at each possible position or by analyzing the distribution of atomic charges and frontier molecular orbitals. For this compound, this would predict whether a reaction is more likely to occur ortho or meta to the existing substituents.

Stereoselectivity: If a reaction can produce different stereoisomers, computational modeling can predict which isomer is favored by calculating the energies of the different transition states leading to each product.

Computational Docking Methodologies for Ligand-Target Interactions (focus on methodology in chemical research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. ugm.ac.id Although no specific biological target for this compound is established, the methodology for performing such a study is well-defined.

The process involves two main steps:

Sampling: An algorithm explores a vast number of possible binding poses of the ligand within the active site of the protein. This includes translating and rotating the ligand and allowing its rotatable bonds to adopt different conformations.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often as a free energy of binding). ugm.ac.id Poses with the most favorable (i.e., most negative) scores are considered the most likely binding modes.

For this compound, a docking study would begin with preparing its 3D structure, typically optimized using a quantum chemical method like DFT. ugm.ac.id A target protein's structure would be obtained from a database like the Protein Data Bank. The docking software would then position the indan derivative into the protein's binding pocket, predicting key interactions such as hydrogen bonds (e.g., involving the compound's hydroxyl or nitro groups) and hydrophobic interactions (with the tetramethyl-substituted ring). nih.gov The results, presented as a binding score and a predicted pose, provide a hypothesis about how the molecule might interact with a biological target, guiding further experimental investigation. mdpi.com

| Parameter | Hypothetical Value/Description | Significance in Docking |

|---|---|---|

| Target Protein | e.g., Human Carbonic Anhydrase I | The biological macromolecule of interest. ijcce.ac.ir |

| Binding Affinity (kcal/mol) | -7.5 | A score estimating the strength of the ligand-receptor interaction; more negative values indicate stronger binding. nih.gov |

| Predicted Interactions | Hydrogen bond between -OH and a protein's histidine residue; Pi-Pi stacking with a phenylalanine residue. | Specific atomic contacts that stabilize the binding pose. |

| Inhibition Constant (Ki) (µM) | ~5.2 | A calculated value derived from binding affinity that predicts the concentration needed to inhibit protein function. mdpi.com |

Advanced Applications of 1,1,3,3 Tetramethyl 6 Nitroindan 5 Ol and Its Derivatives in Chemical Research

Role as Advanced Synthetic Intermediates

The utility of 1,1,3,3-tetramethyl-6-nitroindan-5-ol as a starting material stems from its inherent structural and electronic properties. The nitro and hydroxyl groups are key functional "handles" that allow for a wide range of chemical transformations, making it an ideal precursor for more elaborate molecular designs.

Precursors for the Construction of Complex Molecular Architectures

The primary pathway for elaborating the structure of this compound involves the chemical modification of its nitro group. A crucial transformation is the reduction of the nitro group to an amine, yielding 6-amino-1,1,3,3-tetramethylindan-5-ol. This reaction is a gateway to a vast array of subsequent chemical reactions.

The resulting amino group can be readily converted into a diazonium salt through diazotization. This highly reactive intermediate is then susceptible to coupling reactions, most notably with electron-rich aromatic compounds like phenols. This specific synthetic route is fundamental to creating complex azo compounds, where the rigid indane moiety is linked to another functional unit via an N=N double bond. This process allows for the precise construction of intricate molecular architectures where the indane group acts as a stable, sterically defined anchor.

| Synthetic Transformation Pathway | |

| Starting Material | This compound |

| Key Intermediate | 6-Amino-1,1,3,3-tetramethylindan-5-ol |

| Reactive Species | Indane-based diazonium salt |

| Final Product Class | Azophenylindane derivatives (aphin-switches) |

Building Blocks for Novel Functional Materials Synthesis

The transformation of this compound into derivatives like azophenylindanes (aphin-switches) is a direct example of its role as a building block for functional materials. capes.gov.br These materials derive their function from the unique properties of their molecular components. In this context, the indane derivative provides the core structure for a class of light-responsive molecules known as molecular photoswitches. capes.gov.bracs.org

The synthesis of these functional molecules leverages the precursor chemistry described above. By coupling the diazotized amino-indanol with a phenolic partner, a new molecule is created that possesses photochromic properties—the ability to change its structure and, consequently, its properties upon exposure to light. google.comnih.gov The indane group serves as a robust, non-isomerizable "base" or "stator" component, while the azo linkage provides the photosensitive "rotor" that undergoes geometric changes. capes.gov.br The resulting materials have potential applications in fields requiring precise spatiotemporal control, such as in the development of smart materials. acs.orggoogle.com

Development of Indane-Based Molecular Switches and Photoswitches

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light. google.comrsc.org Derivatives of this compound have been instrumental in the development of a specific class of these switches, known as azophenylindane-based molecular motors or "aphin-switches". capes.gov.bracs.org

Principles of Photoisomerization and Conformational Control in Indane Systems

The switching mechanism in aphin-switches is based on the well-known E/Z (or trans-cis) photoisomerization of the azobenzene (B91143) group. google.com Irradiation with light of a specific wavelength (e.g., UV light) causes the molecule to convert from its more stable, linear trans configuration to a bent, less stable cis configuration. capes.gov.brnih.gov This process can often be reversed by irradiation with a different wavelength of light or by thermal relaxation. acs.org

What makes the indane-based system unique is the conformational complexity introduced by the bulky and rigid 1,1,3,3-tetramethylindan group. capes.gov.brnih.gov While simple azobenzene has only one trans and one cis isomer, the attachment of the indane scaffold leads to the existence of multiple rotational isomers, or rotamers. Research has shown that aphin-switches can have two different rotamers in the trans configuration and four distinct rotamers in the cis configuration. capes.gov.bracs.org This complexity arises from the different possible orientations of the phenol (B47542) group relative to the indane base. capes.gov.br The conversion from the trans to the cis state thus leads to a mixture of isomers, increasing the entropy of the system. capes.gov.bracs.org This behavior, where the indane group acts as a base and the phenol group as a mobile "beater," has been likened to a molecular mixing machine. capes.gov.br

| Isomers of Azophenylindane (aphin) Switches | |

| Configuration | Number of Rotational Isomers (Rotamers) |

| trans | 2 |

| cis | 4 |

Applications in Responsive Chemical and Materials Systems

The ability to control molecular geometry with light opens up numerous applications in responsive systems. acs.orggoogle.com The significant change in shape and dipole moment between the trans and cis isomers of indane-based photoswitches can be used to influence the properties of a larger system at the nanoscale. nih.gov

A promising application for these aphin-switches is in the manipulation of biological systems, such as lipid bilayers, which are the primary components of cell membranes. capes.gov.bracs.org By incorporating these molecular switches into a membrane, it is theorized that their light-induced isomerization could be used to disrupt the molecular packing of the lipids. capes.gov.br This on-demand disordering could provide a mechanism for regulating membrane permeability or could even be harnessed to induce membrane lysis, suggesting potential applications in drug delivery or as light-activated antimicrobial agents. capes.gov.bracs.org

Contribution to Catalysis Research

While this compound and its direct derivatives are primarily studied for their photoswitching properties, the indane scaffold itself holds potential for contributions to the field of catalysis. The development of efficient catalysts often relies on the design of sophisticated organic molecules, known as ligands, that coordinate to a metal center and fine-tune its reactivity. acs.orgnih.gov

Derivatives of the indane core are promising candidates for ligand development in transition-metal catalysis. The rigid, bicyclic structure of the indane framework provides a well-defined and predictable geometry, which is a crucial feature in designing ligands for stereoselective catalysis. The tetramethyl substitutions provide significant steric bulk, which can be used to create a specific chiral pocket around a metal center, influencing the selectivity of a catalytic reaction.

Furthermore, the functional groups on the aromatic ring can be modified to act as donor atoms for metal coordination. For instance, the hydroxyl group and the amine group (derived from the nitro group) can serve as coordination sites. The development of indazole-based phosphine (B1218219) ligands for gold catalysis demonstrates the principle of using such bicyclic scaffolds to create effective ligands. By analogy, the indane framework offers a robust and tunable platform for designing novel ligands for a variety of metal-catalyzed reactions, representing a promising, though less explored, area of its application.

Design and Synthesis of Indane-Derived Ligands for Metal Catalysis

The indane framework is a common scaffold for the development of chiral ligands used in asymmetric catalysis. nih.govnih.gov The rigidity of the indane backbone can lead to well-defined chiral environments around a metal center, which is crucial for achieving high enantioselectivity. semanticscholar.org The synthesis of such ligands often starts from readily available indanone or indene (B144670) derivatives.

For a hypothetical ligand derived from This compound , the synthetic strategy would likely involve several key transformations. The nitro and hydroxyl groups on the aromatic ring provide handles for further functionalization.

Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to an amino group (-NH₂). This transformation opens up a plethora of possibilities for introducing phosphorus, nitrogen, or sulfur-containing moieties that can coordinate to transition metals.

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group (-OH) can be converted into an ether or ester, or used as a directing group in subsequent reactions.

Introduction of Coordinating Atoms: The newly formed amino group could be used to synthesize phosphine-amine (P,N) or diamine (N,N) ligands. For example, reaction with chlorodiphenylphosphine (B86185) could yield an aminophosphine (B1255530) ligand.

The tetramethyl substitution at the 1 and 3 positions provides steric bulk, which is a critical parameter in ligand design for influencing the selectivity of a catalytic reaction.

Table 1: Hypothetical Synthetic Steps for Ligand Synthesis

| Step | Reaction | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| 1 | Nitro Reduction | H₂, Pd/C or SnCl₂ | Amino Group (-NH₂) |

| 2 | Phosphine Introduction | Ph₂PCl, Base | Aminophosphine |

| 3 | Schiff Base Formation | Chiral Aldehyde/Ketone | Chiral Imine |

Evaluation in Catalytic Transformations

Once synthesized, ligands derived from the This compound scaffold would be evaluated in various metal-catalyzed transformations. The electronic properties imparted by the substituents on the indane ring would play a significant role. The precursor's nitro group is strongly electron-withdrawing, and even after reduction to an amine, the electronic nature of the ligand can be tuned.

Potential catalytic applications for such ligands could include:

Asymmetric Hydrogenation: Rhodium or Iridium complexes of chiral P,N or P,P ligands are widely used for the enantioselective hydrogenation of olefins. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Ligands with specific steric and electronic properties are crucial for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.

Asymmetric Alkylation: The formation of carbon-carbon bonds with high enantioselectivity is a key transformation in organic synthesis. nih.gov

The performance of these hypothetical ligands would be assessed by measuring yield, turnover number (TON), turnover frequency (TOF), and, most importantly, the enantiomeric excess (ee) of the product.

Table 2: Potential Catalytic Reactions and Ligand Types

| Catalytic Reaction | Metal Center | Potential Ligand Type | Key Performance Metric |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh, Ir, Ru | Chiral Phosphines, P,N-ligands | Enantiomeric Excess (ee) |

| Suzuki Coupling | Pd | Phosphine or N-Heterocyclic Carbene (NHC) Ligands | Yield, TON |

| Asymmetric Allylic Alkylation | Pd, Ir | Chiral P,N-ligands, Phosphoramidites | Enantiomeric Excess (ee), Regioselectivity |

Exploration in New Material Science Applications (e.g., Specialty Polymers)

The rigid structure of the indane unit can be exploited in the design of specialty polymers with unique thermal and mechanical properties. Derivatives of indane, such as those from spirobisindane, are known to be incorporated into polymer backbones to increase the glass transition temperature (Tg) and enhance thermal stability.

While no specific polymers based on This compound are documented, one could hypothesize its use as a monomer or an additive.

As a Monomer: The di-functionality (hydroxyl group and a modifiable nitro group) could allow it to be incorporated into polyesters, polycarbonates, or polyurethanes. For instance, after converting the nitro group to a second hydroxyl group, it could act as a diol monomer.

As an Additive: The nitroaromatic structure might impart specific properties, such as altering the refractive index or providing a site for further chemical modification of a polymer.

The tetramethyl groups would contribute to the polymer's amorphous nature and potentially improve its solubility in organic solvents.

Design of Novel Chemical Probes and Tools for Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. olemiss.edu The design of a chemical probe requires a balance of potency, selectivity, and often, the inclusion of a reporter group or a reactive handle for linking to other molecules.

A derivative of This compound could serve as a scaffold for a chemical probe. The synthetic handles (hydroxyl and nitro/amino groups) are key for derivatization.

Scaffold for Library Synthesis: The core structure could be systematically modified to create a library of compounds for screening against biological targets.

Introduction of Reporter Groups: A fluorescent dye or a biotin (B1667282) tag could be attached to the amino or hydroxyl group, allowing for the visualization or isolation of the target protein.

Photoaffinity Labeling: The nitroaromatic group, upon conversion to an azide, could be used in photoaffinity labeling experiments to covalently bind to a target protein upon UV irradiation.

The development of such a probe would begin with identifying a biological target of interest and then using structure-based design or screening to optimize the interaction of the indane scaffold with the target. nih.govnih.gov

Future Research Directions in 1,1,3,3 Tetramethyl 6 Nitroindan 5 Ol Chemistry

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of 1,1,3,3-Tetramethyl-6-nitroindan-5-ol and its derivatives is an area ripe for innovation, with a particular focus on developing more sustainable and efficient methodologies. Future research could pivot from traditional multi-step syntheses, which may involve harsh reagents and generate significant waste, towards more elegant and environmentally benign approaches.

One promising avenue is the exploration of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. The nitration of the indane core, for instance, could be significantly optimized in a flow system to minimize the formation of isomers and byproducts.

Another key area is the development of catalytic systems that reduce the environmental impact. This could involve the use of solid acid catalysts for the Friedel-Crafts alkylation step, replacing traditional Lewis acids that are often used in stoichiometric amounts and are difficult to recycle. Furthermore, the development of photocatalytic or electrocatalytic methods for the introduction of the nitro group could offer milder reaction conditions and alternative selectivity.

The principles of green chemistry should be a guiding force in the design of new synthetic routes. This includes the use of greener solvents, minimizing the number of synthetic steps (atom economy), and designing processes that are inherently safer. For example, exploring one-pot syntheses where multiple transformations occur in a single reaction vessel would be a significant step forward.

| Potential Sustainable Synthetic Approach | Anticipated Advantages | Key Research Challenge |

| Flow Chemistry Synthesis | Improved safety, higher yields, easier scalability | Optimization of reactor design and reaction conditions for multiphasic reactions |

| Solid Acid Catalysis | Catalyst recyclability, reduced waste | Development of highly active and stable solid acid catalysts |

| Photocatalytic Nitration | Mild reaction conditions, potential for novel selectivity | Discovery of suitable photoredox catalysts and light sources |

| One-Pot Synthesis | Reduced solvent waste, improved efficiency | Compatibility of sequential reaction steps and reagents |

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and for predicting its behavior in various chemical environments. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

In-situ spectroscopic techniques , such as ReactIR and process NMR, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. These techniques could be particularly valuable for studying the electrophilic aromatic substitution (nitration) on the indane ring system, providing insights into the factors controlling regioselectivity.

Isotopic labeling studies can be employed to trace the pathways of atoms throughout a reaction. For instance, using ¹⁵N-labeled nitric acid would definitively confirm the mechanism of the nitration step. Similarly, deuterium (B1214612) labeling of the indane scaffold could shed light on the mechanisms of side reactions or rearrangements.

Computational chemistry , specifically Density Functional Theory (DFT), will be an indispensable tool for modeling reaction pathways and transition states. organic-chemistry.org These theoretical calculations can provide a detailed picture of the energy landscape of a reaction, helping to explain observed selectivities and to predict the outcomes of new reaction conditions. organic-chemistry.org For example, DFT calculations could be used to compare the activation barriers for nitration at different positions on the aromatic ring, providing a rationale for the observed regioselectivity.

Development of Highly Enantioselective and Diastereoselective Syntheses

While this compound itself is achiral, the introduction of additional functional groups or modifications to the indane skeleton can create stereocenters. The development of synthetic methods that can control the stereochemical outcome of these transformations is a significant and challenging area for future research.

Asymmetric catalysis will be at the forefront of these efforts. The use of chiral catalysts, whether they be metal complexes with chiral ligands or organocatalysts, can enable the enantioselective synthesis of derivatives of this compound. For example, an asymmetric reduction of a ketone precursor to the 5-hydroxyl group could provide access to enantioenriched products. The recent advancements in palladium-catalyzed cycloadditions with phosphoramidite (B1245037) ligands demonstrate the potential for achieving high enantioselectivity in the synthesis of complex five-membered rings. nih.gov

The development of diastereoselective reactions will also be important, particularly when multiple stereocenters are being created. This could involve substrate-controlled diastereoselection, where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction, or reagent-controlled diastereoselection, where a chiral reagent or catalyst dictates the stereochemistry.

The strategic placement of the bulky tetramethyl-substituted indane core could also be exploited to influence the stereochemical outcome of reactions at remote positions, a concept known as stereochemical relay .

| Stereoselective Synthesis Target | Proposed Method | Potential Chiral Catalyst/Reagent |

| Enantioselective reduction of a precursor ketone | Asymmetric hydrogenation | Chiral Ruthenium- or Rhodium-phosphine complexes |

| Enantioselective alkylation adjacent to the nitro group | Asymmetric phase-transfer catalysis | Chiral quaternary ammonium (B1175870) salts |

| Diastereoselective functionalization of the indane ring | Substrate-controlled synthesis | Utilizing the steric bulk of the existing substituents |

Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. nih.govsemanticscholar.orgmdpi.com For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize synthetic routes.

Predictive modeling using ML algorithms can be employed to forecast the physicochemical properties, reactivity, and potential biological activity of novel derivatives of this compound. nih.govmdpi.com By training models on existing chemical data, it becomes possible to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, thereby saving significant time and resources. nih.gov

Retrosynthesis prediction is another exciting application of AI. mdpi.com Algorithms can be developed to propose novel and efficient synthetic routes to target molecules based on a vast database of known chemical reactions. This could lead to the discovery of non-intuitive synthetic pathways to this compound and its analogs.

De novo drug design powered by generative models in AI can be used to design entirely new molecules based on desired properties. semanticscholar.orgmdpi.com By defining a set of target parameters, such as specific interactions with a biological target, these models can generate novel molecular structures that incorporate the this compound scaffold.

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of derivatives | Accelerate the identification of lead compounds for drug discovery |

| Synthetic Route Prediction | Identify optimal and novel synthetic pathways | Reduce the time and cost of chemical synthesis |

| Generative Molecular Design | Create novel compounds with desired properties | Expand the chemical space around the core scaffold |

Expansion into Novel Interdisciplinary Research Fields

The unique electronic and structural features of this compound make it an intriguing candidate for exploration in a variety of interdisciplinary research fields.

In the realm of advanced photochemistry , the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring suggests that this molecule could possess interesting photophysical properties. Future research could investigate its potential as a photoactive probe, a component in photochromic materials, or a building block for organic light-emitting diodes (OLEDs). The indane-1,3-dione scaffold, a related structure, has already shown promise in photopolymerization and non-linear optics. nih.gov

Supramolecular chemistry offers another exciting frontier. rsc.org The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These functionalities could be exploited to design and construct self-assembling systems, such as molecular cages, gels, or liquid crystals. rsc.orgnih.gov The rigid indane backbone provides a well-defined scaffold for directing these supramolecular interactions.

The exploration of this compound in materials science could lead to the development of new functional materials. For instance, its incorporation into polymers could modify their thermal or optical properties. The study of related indane derivatives has highlighted their potential in organic electronics. nih.gov Further research in these and other interdisciplinary areas will undoubtedly uncover new and unexpected applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.